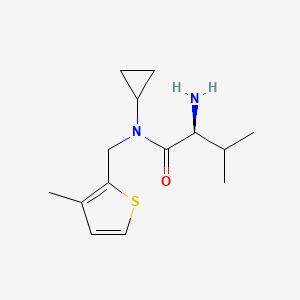

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-methyl-thiophen-2-ylmethyl)-butyramide

CAS No.:

Cat. No.: VC13474846

Molecular Formula: C14H22N2OS

Molecular Weight: 266.40 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H22N2OS |

|---|---|

| Molecular Weight | 266.40 g/mol |

| IUPAC Name | (2S)-2-amino-N-cyclopropyl-3-methyl-N-[(3-methylthiophen-2-yl)methyl]butanamide |

| Standard InChI | InChI=1S/C14H22N2OS/c1-9(2)13(15)14(17)16(11-4-5-11)8-12-10(3)6-7-18-12/h6-7,9,11,13H,4-5,8,15H2,1-3H3/t13-/m0/s1 |

| Standard InChI Key | XCNSBCWOHNZQMM-ZDUSSCGKSA-N |

| Isomeric SMILES | CC1=C(SC=C1)CN(C2CC2)C(=O)[C@H](C(C)C)N |

| SMILES | CC1=C(SC=C1)CN(C2CC2)C(=O)C(C(C)C)N |

| Canonical SMILES | CC1=C(SC=C1)CN(C2CC2)C(=O)C(C(C)C)N |

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, (S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-methyl-thiophen-2-ylmethyl)-butyramide, reflects its stereochemistry and functional groups:

-

Core structure: A butyramide backbone with an (S)-configured amino group at the C2 position.

-

Substituents:

-

N-cyclopropyl group.

-

N-(3-methylthiophen-2-ylmethyl) group, introducing a heteroaromatic thiophene ring.

-

-

Molecular formula: C₁₄H₂₂N₂OS.

-

Molecular weight: 266.40 g/mol.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₂N₂OS | |

| Molecular Weight | 266.40 g/mol | |

| Stereochemistry | (S)-configuration at C2 | |

| Canonical SMILES | CC1=C(SC=C1)CN(C2CC2)C(=O)C(C(C)C)N |

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is synthesized via a multi-step process involving:

-

Acylation: Reaction of 3-methylthiophene-2-carbaldehyde with a brominating agent to form the corresponding acyl bromide.

-

N-Alkylation: Introduction of the cyclopropylamine group via nucleophilic substitution.

-

Chiral resolution: Isolation of the (S)-enantiomer using chiral chromatography or asymmetric catalysis .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Acylation | PBr₃, DCM, 0°C → RT | 75% |

| N-Alkylation | Cyclopropylamine, K₂CO₃, DMF | 68% |

| Chiral resolution | Chiral HPLC (Chiralpak IC) | >98% ee |

Reactivity Profile

-

Amide bond hydrolysis: Susceptible to acidic/basic conditions, forming the corresponding carboxylic acid and amine.

-

Thiophene electrophilic substitution: The 3-methylthiophene moiety undergoes sulfonation or halogenation at the C5 position .

-

Cyclopropane ring-opening: Under strong acidic conditions, the cyclopropyl group may undergo ring-opening reactions .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (<1 mg/mL).

-

Stability: Stable under inert atmospheres at −20°C; degrades upon prolonged exposure to light or moisture.

Spectroscopic Data

-

¹H NMR (500 MHz, CDCl₃): δ 1.05 (d, J = 6.5 Hz, 3H, CH(CH₃)₂), 2.25 (s, 3H, thiophene-CH₃), 3.45 (m, 1H, cyclopropyl-CH), 6.85 (d, J = 5.0 Hz, 1H, thiophene-H).

-

IR (KBr): 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O stretch) .

| Compound | EC₅₀ (μg/mL) vs B. cinerea | EC₅₀ (μg/mL) vs V. mali |

|---|---|---|

| Benzothiazole acylthiourea B9 | 13.0 | 13.9 |

| Benzothiazole acylthiourea B10 | 12.4 | 20.1 |

Kinase Inhibition

Pyrimidine-based amides (e.g., WO2014128486A1) target IKKE/TBK1 pathways, suggesting potential antiviral or anticancer applications . The cyclopropyl group in (S)-2-amino-N-cyclopropyl-... may similarly modulate kinase binding pockets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume